Product packaging for 6-Chloro-1H-indazol-4-ol(Cat. No.:CAS No. 887569-66-6)

6-Chloro-1H-indazol-4-ol

Cat. No.: B3195165
CAS No.: 887569-66-6
M. Wt: 168.58 g/mol
InChI Key: DCBIIGIQVZQAOO-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Chemical Biology

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of paramount importance in the field of medicinal chemistry and chemical biology. nih.govlongdom.orgresearchgate.net While derivatives of indazole are seldom found in nature, synthetic compounds incorporating this nucleus exhibit a vast array of pharmacological activities. nih.govpnrjournal.com This has led to the indazole framework being recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. pnrjournal.com

The versatility of the indazole ring is demonstrated by its presence in a number of commercially available drugs. beilstein-journals.org Examples include Bendazac, used as an anti-cataract agent, the anti-inflammatory drug Benzydamine, and Granisetron, an antiemetic. beilstein-journals.org The unique structural features of indazole, including its aromaticity and the presence of a nitrogen-containing heterocyclic ring, play a crucial role in its interaction with enzymes and receptors. longdom.org

The biological significance of indazole derivatives is extensive, with research demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, anti-HIV, and antihypertensive properties. nih.govbeilstein-journals.orgnih.gov The ability to introduce diverse substituents at various positions on the indazole core allows for the fine-tuning of its biological and pharmacological properties, making it a focal point of numerous drug discovery programs. nih.govresearchgate.net For instance, studies on structure-activity relationships (SAR) have shown that modifying substituents at specific positions, such as C3 and C6, can be critical for their inhibitory activities against certain biological targets. mdpi.com This adaptability has made indazoles a valuable scaffold for developing novel therapeutic agents. longdom.orgresearchgate.net

Overview of Chlorinated Indazole Derivatives in Research

Chlorinated derivatives of indazole represent a significant subclass of compounds within the broader family of indazole-based molecules, with specific applications and research interest. The introduction of a chlorine atom to the indazole scaffold can significantly modify the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity.

Research has shown that chlorinated indazoles are investigated for various therapeutic applications. For example, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity. nih.gov In these studies, the inhibitory potency of the compounds was found to be dependent on the specific Leishmania species being tested. nih.gov Molecular modeling studies suggested that these derivatives could act as potent agents against Leishmania infantum trypanothione (B104310) reductase (TryR). nih.gov

In the field of materials science, the influence of halogen-substituted indazoles, including chloroindazole, on the corrosion of copper in neutral chloride solutions has been explored. researchgate.net These studies revealed that the inhibitive properties of different halogenated indazoles varied, with chloroindazole demonstrating high inhibition efficiency. researchgate.net The synthesis of N-phenyl- and N-thiazolyl-1H-indazoles has been achieved using ortho-chlorinated arylhydrazones as starting materials. beilstein-journals.org Although yields were sometimes modest, this approach is notable because the chlorinated starting materials are often more commercially available and less expensive than their brominated counterparts. beilstein-journals.org This makes the development of synthetic routes using chlorinated precursors a practical and valuable endeavor. beilstein-journals.org

Historical Context of Indazole Synthesis and Derivatization

The synthesis of the indazole core has been a subject of extensive research for well over a century, with the first record of a related reaction dating back to 1873. mdpi.com Historically, the majority of synthetic methods have relied on the use of a hydrazine (B178648) precursor to incorporate the N-N bond motif or the formation of a diazo species. whiterose.ac.uk Classic methods often involved harsh reaction conditions, such as the use of strong acids or bases and high temperatures. google.com

Over the decades, numerous named reactions and strategies have been developed to construct the indazole ring system. Significant effort has been invested in creating more efficient and milder synthetic routes. whiterose.ac.ukgoogle.com In recent years, the development of metal-catalyzed cross-coupling reactions has revolutionized the synthesis and derivatization of indazoles. mdpi.com Palladium- and copper-catalyzed reactions, for instance, have become powerful tools for forming the indazole ring through intramolecular N-arylation of ortho-haloarylhydrazones. beilstein-journals.orgmdpi.com These modern methods often offer better yields and greater functional group tolerance compared to older procedures. mdpi.com

The derivatization of the indazole scaffold is as important as its initial synthesis, allowing for the creation of diverse chemical libraries for biological screening. acs.org Researchers have developed regioselective methods to functionalize specific positions of the indazole ring. acs.org For example, strategies for the selective protection of the N-2 position have been devised, which then direct lithiation and subsequent reaction with various electrophiles to the C-3 position. acs.org The continual evolution of synthetic methodologies, from classical cyclization reactions to modern catalytic systems and electrochemical methods, underscores the enduring importance of the indazole scaffold in chemical research. mdpi.comorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O B3195165 6-Chloro-1H-indazol-4-ol CAS No. 887569-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-6-5(3-9-10-6)7(11)2-4/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBIIGIQVZQAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646418
Record name 6-Chloro-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887569-66-6
Record name 6-Chloro-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 6 Chloro 1h Indazol 4 Ol

Functional Group Transformations and Positional Modifications on the Indazole Ring

The indazole ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, offers multiple sites for functionalization. The reactivity of the indazole nucleus is influenced by the electronic properties of its substituents. In 6-chloro-1H-indazol-4-ol, the chloro and hydroxyl groups significantly direct the regioselectivity of further transformations.

The hydroxyl group at the C4 position can undergo various transformations. For instance, it can be converted to an ether or an ester, or it can be replaced by other functional groups through nucleophilic substitution reactions, although the latter often requires activation. The chloro group at the C6 position is generally less reactive towards nucleophilic substitution than halogens at other positions of the indazole ring unless activated by strongly electron-withdrawing groups.

Positional modifications on the indazole ring of related compounds have been explored to synthesize a variety of derivatives. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at various positions of the indazole ring, provided a suitable handle like a halogen or a triflate is present. While specific examples for this compound are not extensively detailed in the provided context, the general reactivity patterns of substituted indazoles suggest that such modifications are feasible.

Exploration of N-Alkylation and N-Acylation Reactions on Indazoles

The nitrogen atoms of the pyrazole moiety in the indazole ring are common sites for derivatization through N-alkylation and N-acylation reactions. These reactions can lead to two possible regioisomers, the N1- and N2-substituted products. The regioselectivity of these reactions is a critical aspect and is often influenced by the reaction conditions, the nature of the substituents on the indazole ring, and the electrophile used. d-nb.infonih.gov

N-Alkylation:

The direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-alkylated products. nih.gov The ratio of these isomers is dependent on several factors, including the solvent, base, and the steric and electronic properties of both the indazole and the alkylating agent. d-nb.infonih.gov For many substituted indazoles, the N1-substituted isomer is thermodynamically more stable. d-nb.infonih.gov However, kinetic control can favor the formation of the N2-isomer.

Studies on various substituted indazoles have shown that the choice of base and solvent can significantly influence the N1/N2 ratio. d-nb.info For example, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a range of substituted indazoles. d-nb.infonih.gov Conversely, different conditions can be employed to selectively obtain the N2-isomer. The steric hindrance around the N1 position can also direct alkylation to the N2 position.

Reagent/ConditionsProduct(s)Observations
Alkyl halide, Base (e.g., NaH, K₂CO₃)N1- and N2-alkylated indazolesThe ratio of N1 to N2 products is highly dependent on the specific base, solvent, and substituents on the indazole ring. d-nb.infonih.govnih.gov
Trichloroacetimidates, Brønsted acid catalystN-alkylated pyrazolesThis method has been developed for the N-alkylation of pyrazoles and could potentially be applied to indazoles. semanticscholar.org

N-Acylation:

N-acylation of indazoles is another important transformation. Generally, N-acylation is also regioselective, and often the N1-acylated product is favored. nih.gov This selectivity can sometimes be attributed to the thermodynamic stability of the N1-acylindazole. nih.gov In some cases, an initial N2-acylation may occur, followed by a rearrangement to the more stable N1-isomer. An electrochemical approach for the selective N1-acylation of indazoles using acid anhydrides has also been developed. fao.org

Reagent/ConditionsProduct(s)Observations
Acid chloride/anhydride, BaseN1- and/or N2-acylated indazolesN1-acylation is often the thermodynamically favored outcome. nih.gov
Acid anhydrides, Electrochemical reductionN1-acylated indazolesAn "anion pool" method allows for selective N1-acylation. fao.org

Halogenation and Other Electrophilic/Nucleophilic Substitutions of Indazoles

The benzene portion of the indazole ring can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents and the inherent electronic nature of the indazole ring system. The pyrazole part of the indazole ring deactivates the benzene ring towards electrophilic attack. The hydroxyl group at C4 is an activating group and would direct electrophiles to the ortho and para positions (C5 and C7, and C3 if considering the pyrazole ring). The chloro group at C6 is a deactivating but ortho, para-directing group. The interplay of these directing effects determines the outcome of electrophilic substitution reactions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. quizlet.com For instance, halogenation can introduce additional halogen atoms onto the benzene ring, the positions of which would be determined by the directing effects of the existing chloro and hydroxyl groups.

Nucleophilic aromatic substitution (SNAr) on the indazole ring is also a significant pathway for derivatization, particularly for indazoles bearing electron-withdrawing groups and a good leaving group (like a halogen). ambeed.com The chloro group at the C6 position of this compound could potentially be substituted by a strong nucleophile, although this typically requires harsh reaction conditions unless the ring is sufficiently activated by other electron-withdrawing substituents. The hydroxyl group at C4, being a poor leaving group, would need to be converted to a better leaving group (e.g., a tosylate or triflate) to undergo nucleophilic substitution.

Synthesis of Conjugates and Hybrid Molecules Incorporating Indazole Scaffolds

The indazole scaffold is a valuable pharmacophore, and its incorporation into hybrid molecules is a common strategy in drug discovery to combine the therapeutic benefits of different molecular entities. mdpi.commdpi.com This approach can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.

The synthesis of such conjugates often involves linking the indazole moiety to another bioactive molecule through a suitable linker. The functional groups on this compound, namely the hydroxyl group and the N-H of the pyrazole ring, provide convenient handles for conjugation.

For example, the hydroxyl group can be used to form an ester or ether linkage with another molecule containing a carboxylic acid or an alkyl halide, respectively. Similarly, the N-H group can be alkylated or acylated to connect the indazole to another scaffold. The chloro group could also potentially be utilized in cross-coupling reactions to form a direct bond or a longer linker to another molecular fragment.

Advanced Spectroscopic and Structural Characterization of 6 Chloro 1h Indazol 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H, ¹³C, Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, the connectivity and chemical environment of each atom can be determined.

For the derivative, Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, the ¹H and ¹³C NMR spectra would reveal characteristic signals for the substituted indazole core and the ester and methoxyphenyl groups. nih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the derivative, distinct signals would be expected for the protons on the indazole ring. For instance, a doublet with a specific coupling constant would be indicative of the proton at position 7, coupled to the proton at position 5. The protons of the methoxyphenyl group would also present characteristic signals in the aromatic region, while the methyl ester and methoxy (B1213986) group protons would appear as sharp singlets in the upfield region of the spectrum. The ¹H NMR data for Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate in CDCl₃ shows a doublet at 8.23 ppm (J = 8.7 Hz) corresponding to one of the indazole protons. nih.gov The methoxy and methyl ester protons appear as singlets at 3.90 ppm and 4.06 ppm, respectively. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For the derivative, the spectrum would show signals for the nine distinct carbon atoms of the 6-chloro-1H-indazole core, as well as the carbons of the substituent groups. The carbonyl carbon of the ester would appear at a characteristic downfield chemical shift. The ¹³C NMR data for Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate reveals signals for the indazole ring carbons, including a signal at 110.6 ppm, and the carbonyl carbon at 162.7 ppm. nih.gov

Interactive Data Table: Illustrative NMR Data for Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate nih.gov

¹H NMR (CDCl₃) Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
Indazole-H8.23d8.7
Aromatic-H7.61-7.57m
Indazole-H7.33dd8.7, 1.7
Aromatic-H7.07d8.9
OCH₃ (ester)4.06s
OCH₃ (phenyl)3.90s
¹³C NMR (CDCl₃) Chemical Shift (δ ppm)
C=O162.7
Aromatic/Indazole-C159.6, 140.9, 136.4, 134.1, 131.7, 125.6, 124.7, 123.3, 122.7, 114.8, 110.6
OCH₃ (ester)55.7
OCH₃ (phenyl)52.3

Note: This data is for a derivative and is presented to illustrate the expected spectroscopic features.

Vibrational Spectroscopy (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For 6-Chloro-1H-indazol-4-ol, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A peak in the 3100-3000 cm⁻¹ region would indicate the C-H stretching of the aromatic ring. The C=C stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.

The IR spectrum for the related derivative, Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, shows characteristic absorption bands. nih.gov For example, the C=O stretch of the ester group is observed at 1734 and 1706 cm⁻¹. nih.gov Aromatic C-H stretches are seen around 3014 cm⁻¹, and C=C stretching of the aromatic rings appears at 1609 cm⁻¹. nih.gov

Interactive Data Table: Illustrative IR Absorption Bands for Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate nih.gov

Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretch3014, 2988, 2954
C=O Stretch (Ester)1734, 1706
Aromatic C=C Stretch1609
C-O Stretch1256, 1195, 1178, 1126
C-Cl Stretch824, 809, 799, 789, 735

Note: This data is for a derivative and is presented to illustrate the expected spectroscopic features.

High-Resolution Mass Spectrometry (HRMS) for Molecular Elucidation

High-Resolution Mass Spectrometry (HRMS) is a technique that provides a very precise measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula.

For this compound, with a molecular formula of C₇H₅ClN₂O, the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. The presence of a chlorine atom would be evident from the isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M+).

In the case of Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate (C₁₆H₁₃ClN₂O₃), the calculated exact mass for the molecular ion [M]⁺ is 316.0615. nih.gov The experimental value obtained through HRMS was found to be 316.0613, which is in close agreement with the calculated value, thus confirming the elemental composition. nih.gov

Interactive Data Table: Illustrative HRMS Data for Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate nih.gov

Ion Calculated m/z Found m/z
[M]⁺316.0615316.0613

Note: This data is for a derivative and is presented to illustrate the expected spectroscopic features.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

While no specific X-ray crystallographic data for this compound was found, a study on a related indazole derivative provides insight into the type of information that can be obtained. acs.org For a crystalline sample of this compound, X-ray diffraction analysis would provide precise information on the planarity of the bicyclic indazole ring system, the conformation of the hydroxyl group, and the packing of the molecules in the crystal lattice, which is influenced by intermolecular hydrogen bonding involving the hydroxyl and indazole N-H groups.

Interactive Data Table: Illustrative Parameters from X-ray Crystallography

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond LengthsThe precise distances between bonded atoms.
Bond AnglesThe angles formed between three connected atoms.
Torsion AnglesThe dihedral angles that describe the conformation of the molecule.

Note: This table describes the type of data obtained from X-ray crystallography; specific values for this compound are not available.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimental values are then compared to the calculated theoretical percentages based on the proposed molecular formula to verify the purity and composition of the sample.

For this compound (C₇H₅ClN₂O), the theoretical elemental composition can be calculated as follows:

Interactive Data Table: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
CarbonC12.011784.07749.88%
HydrogenH1.00855.0402.99%
ChlorineCl35.453135.45321.03%
NitrogenN14.007228.01416.62%
OxygenO15.999115.9999.49%
Total 168.583 100.00%

Experimental data from elemental analysis of a pure sample of this compound would be expected to be in close agreement (typically within ±0.4%) with these calculated values, thereby confirming its elemental composition.

Computational and Theoretical Studies on 6 Chloro 1h Indazol 4 Ol and Its Analogs

Quantum Chemical Calculations (DFT) on Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and thermodynamic stability of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between computational cost and accuracy.

For indazole derivatives, DFT calculations are routinely used to optimize the molecular geometry to its lowest energy state. These calculations provide key insights into bond lengths, bond angles, and dihedral angles. Furthermore, DFT is employed to compute a range of quantum chemical parameters that dictate the molecule's reactivity and stability. researchgate.net

A study on various 4-substituted-1H-indazole derivatives, including the structurally related 4-chloro-1H-indazole, utilized the B3LYP/6-31G++(d,p) level of theory to calculate parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the HOMO-LUMO energy gap (ΔE). researchgate.net EHOMO is associated with the molecule's capacity to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap, ΔE, is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmultidisciplinaryjournals.com

Table 1: Calculated Quantum Chemical Parameters for 4-Substituted-1H-Indazole Analogs (Gas Phase) Data sourced from a DFT study on corrosion inhibitors. researchgate.net

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
4-fluoro-1H-indazole-6.612-0.7895.823
4-chloro-1H-indazole-6.640-1.0885.552
4-bromo-1H-indazole-6.558-1.1705.388
4-hydroxy-1H-indazole-5.878-0.5445.334
4-amino-1H-indazole-5.524-0.3545.170
4-methyl-1H-indazole-6.014-0.5995.415

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are critical computational tools for predicting the reactive behavior of molecules.

The MEP surface map is a visual representation of the charge distribution around a molecule, allowing for the identification of electrophilic and nucleophilic sites. bhu.ac.in It correlates the total charge distribution with properties like dipole moment and electronegativity, providing insights into regions susceptible to electrophilic and nucleophilic attack. bhu.ac.inrsc.org On an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. bhu.ac.in For indazole analogs, the MEP surface helps identify which nitrogen atoms, oxygen atoms (if present), or aromatic regions are most likely to engage in intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO and the LUMO of the reacting species. ajchem-a.comscite.ai The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), and the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile). grafiati.com The energy and distribution of these orbitals are key to understanding reaction mechanisms. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a measure of the molecule's excitability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and will exhibit higher chemical reactivity. multidisciplinaryjournals.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. rsc.orgwikipedia.org It provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. faccts.dewisc.edu

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. nih.govjocpr.com It is an essential tool in drug discovery for predicting the binding affinity and interaction patterns between a small molecule, like an indazole derivative, and a biological target. Virtual screening employs docking on a large scale to filter extensive compound libraries to identify potential drug candidates.

For analogs of 6-Chloro-1H-indazol-4-ol, docking studies have been instrumental in predicting their potential as inhibitors for various protein targets. For instance, a study on 3-chloro-6-nitro-1H-indazole derivatives investigated their binding modes with Leishmania infantum trypanothione (B104310) reductase (TryR), a crucial enzyme for the parasite's survival. nih.gov Similarly, other studies have docked 6-chloro-azaindazole derivatives against cancer-related proteins like Murine double minutes-2 (MDM2) and Peripheral benzodiazepine (B76468) receptor (PBR). jocpr.comjocpr.com These studies provide binding energy values (often in kcal/mol), which estimate the binding affinity, and detail the specific hydrogen bonds and hydrophobic interactions with active site amino acid residues.

Table 2: Molecular Docking Results for Chloro-Indazole Analogs Against Various Protein Targets

Compound/AnalogProtein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine jocpr.comMDM2-p53-359.20GLN72, HIS73
6-chloro-N-ethyl-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine jocpr.comPBR-286.37LEU43, GLN109, ILE141, LYS140
An indazole derivative (5f) derpharmachemica.comAromatase-8.0Arg115
An indazole derivative (3j) researchgate.net(PDB ID: 2ZCS)-7.45Tyr248, Lys273, Val268, Arg171
3-chloro-6-nitro-1H-indazole derivative (Compound 13) nih.govTrypanothione Reductase (2JK6)-8.04Not specified

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the physicochemical properties or structural features of a series of compounds with their biological activities. distantreader.orgaboutscience.eu By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the molecular features that are crucial for a desired biological effect.

For indazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for their activity as inhibitors of targets like Hypoxia-inducible factor-1α (HIF-1α). nih.govconnectedpapers.com These models generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are predicted to enhance or diminish biological activity. These maps serve as a guide for rational drug design, helping chemists to modify the lead structure to improve its potency and selectivity. nih.gov The models are validated statistically to ensure their predictive power. distantreader.orgnih.gov For example, QSAR studies on 3-amino-6-chloro-benzodithiazine derivatives identified key molecular descriptors related to their anticancer activity. mdpi.com

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Affinity

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are crucial for assessing the conformational stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex in a biological environment (e.g., in water), MD can verify whether the initial binding pose is stable or if the ligand changes its conformation or dissociates from the active site.

For indazole derivatives, MD simulations have been used to validate docking results and understand the dynamic behavior of the ligand-receptor complex. A study on 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents performed MD simulations on the complex of the most active compound with trypanothione reductase. nih.gov The results indicated that the complex remained stable throughout the simulation, with minimal structural deviation, thus confirming a robust and favorable binding interaction. Such simulations provide a more realistic and dynamic picture of the intermolecular affinity than static docking poses alone. nih.gov

Topological Insights and Analysis of Intermolecular Interactions

The analysis of intermolecular interactions is critical for understanding how molecules pack in the solid state and how they recognize biological targets. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in crystal structures. researchgate.netresearchgate.net The Hirshfeld surface is mapped with properties that highlight intermolecular contacts, and a corresponding 2D fingerprint plot summarizes these contacts, showing the proportion of different types of interactions. nih.gov

Preclinical Biological Activity and Mechanistic Investigations of Chlorinated Indazoles

Exploration of Anti-Proliferative and Apoptotic Mechanisms

Detailed mechanistic studies concerning the anti-proliferative and apoptotic effects of 6-Chloro-1H-indazol-4-ol are not available. Research on other substituted indazoles has shown that they can induce apoptosis and inhibit cell proliferation in various cancer cell lines, but these findings are not specific to this compound. nih.govnih.govresearchgate.net

Cellular Pathway Modulation in Anti-Proliferative Effects

There is no published data elucidating the specific cellular pathways modulated by this compound that would contribute to any anti-proliferative effects. General studies on other indazoles point towards the modulation of signaling pathways crucial for cancer cell survival, but these cannot be directly attributed to this compound. frontiersin.orgnih.govmdpi.com

Cell Cycle Modulation and Mitotic Disruption Pathways

Information regarding the ability of this compound to modulate the cell cycle or disrupt mitosis is currently absent from scientific literature. While some indazoles have been shown to cause cell cycle arrest, this specific activity has not been documented for this compound. nih.govnih.gov

Interaction with Cellular Microtubule and Actin Dynamics

No studies describing the interaction of this compound with cellular microtubule or actin dynamics have been published. The coordination between microtubule and actin cytoskeletons is crucial for cell motility and division, and while it is a target for some anticancer agents, there is no evidence to link this compound to this mechanism. nih.govresearchgate.net

Kinase Inhibition and Signal Transduction Pathway Modulation

There is no specific data on the kinase inhibition profile of this compound against targets such as TTK, EGFR-TK, c-met, PI3K, PDE5, PDK1, ERK, or p38α. The broader indazole class includes compounds that are potent kinase inhibitors, but the inhibitory activity and selectivity of this compound remain uninvestigated. mdpi.comnih.gov

Microtubule Targeting Mechanisms

The mechanism by which this compound might target microtubules has not been studied. Numerous indazole derivatives have been investigated as microtubule-targeting agents that interfere with tubulin polymerization, but no such research has been published for this compound. nih.govnih.govlums.edu.pk

Mechanistic Studies on Anti-Microbial Properties

Indazole derivatives have been investigated for their activity against a variety of bacterial pathogens. nih.gov For instance, certain indazole compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.com A study on a series of pyrazoline compounds, which share structural similarities with the pyrazole (B372694) moiety of indazoles, identified a lead compound with significant potency against clinical and multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus genera, with minimum inhibitory concentration (MIC) values of 4 µg/mL. nih.gov Time-killing experiments suggested a bacteriostatic mechanism of action for this compound against MDR Staphylococcus aureus. nih.gov

The precise modes of action for the antibacterial effects of chlorinated indazoles are not fully elucidated. However, it is hypothesized that these compounds may disrupt essential cellular processes in bacteria. Potential mechanisms could include the inhibition of key enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. Further research is necessary to identify the specific molecular targets of chlorinated indazoles in bacterial cells and to fully understand their antibacterial mechanisms.

The indazole scaffold has also been explored for its potential in developing novel antifungal agents. nih.govnih.gov For example, a series of N-methyl-3-arylindazoles has demonstrated activity against the fungal pathogen Candida albicans. nih.gov While the exact mechanisms of action were not detailed, the structural features of these compounds were correlated with their antifungal efficacy.

General mechanisms of antifungal action for heterocyclic compounds often involve the disruption of fungal cell membrane integrity or the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. It is plausible that chlorinated indazoles could exert their antifungal effects through similar pathways. However, without specific studies on this compound, its antifungal potential and mode of action remain speculative.

Indazole derivatives have shown promising activity against a range of protozoan parasites, including those responsible for amoebiasis, giardiasis, and trichomoniasis. mdpi.com

Entamoeba histolytica and Giardia intestinalis : A study investigating a series of 2H-indazole derivatives demonstrated significant antiprotozoal activity against Entamoeba histolytica and Giardia intestinalis. mdpi.com Several of these compounds were found to be more potent than the reference drug, metronidazole, with one derivative being 12.8 times more active against G. intestinalis. mdpi.com

Trichomonas vaginalis : The same study also reported trichomonicidal activity for the synthesized 2H-indazole derivatives, with many exhibiting greater potency than metronidazole. mdpi.com

Trypanosoma cruzi : While direct evidence for this compound is lacking, the broader class of indazoles has been explored for activity against Trypanosoma cruzi, the causative agent of Chagas disease.

Leishmania trypanothione (B104310) reductase : Research into 3-chloro-6-nitro-1H-indazole derivatives has identified them as potential antileishmanial agents. sigmaaldrich.com Molecular docking studies suggest that these compounds may bind to and inhibit Leishmania trypanothione reductase, a critical enzyme in the parasite's defense against oxidative stress. sigmaaldrich.com This enzyme is a validated drug target in trypanosomatids due to its essential role in parasite survival and its absence in the human host.

The following table summarizes the antiprotozoal activity of some indazole derivatives against various protozoan parasites.

Compound ClassProtozoan SpeciesTarget/MechanismReference
2H-Indazole derivativesEntamoeba histolyticaNot specified mdpi.com
2H-Indazole derivativesGiardia intestinalisNot specified mdpi.com
2H-Indazole derivativesTrichomonas vaginalisNot specified mdpi.com
3-Chloro-6-nitro-1H-indazole derivativesLeishmania spp.Trypanothione reductase sigmaaldrich.com

Investigations into Anti-Inflammatory Mechanisms

Indazole derivatives have been recognized for their anti-inflammatory properties. nih.govresearchgate.net Studies on indazole and its derivatives have shown that they can significantly inhibit carrageenan-induced paw edema in rats, a common model for acute inflammation. nih.gov

The anti-inflammatory effects of indazoles are believed to be mediated through multiple mechanisms. A key mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov In addition to COX-2 inhibition, indazole derivatives have been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). researchgate.net Furthermore, these compounds exhibit free radical scavenging activity, which can contribute to their anti-inflammatory effects by reducing oxidative stress at the site of inflammation. nih.govresearchgate.net

The table below outlines the potential anti-inflammatory mechanisms of indazole derivatives.

MechanismEffectReference
Inhibition of Cyclooxygenase-2 (COX-2)Decreased production of pro-inflammatory prostaglandins nih.gov
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β)Reduced inflammatory signaling researchgate.net
Free Radical ScavengingAttenuation of oxidative stress nih.govresearchgate.net

Characterization of Other Biological Target Interactions

The structural versatility of the indazole scaffold allows for its interaction with a variety of other biological targets, including G-protein coupled receptors (GPCRs). While there is no specific data on the interaction of this compound with GPCRs, other indazole derivatives have been developed as ligands for these receptors.

For example, a series of trisubstituted indazoles have been designed and synthesized as cannabinoid ligands, which act on the CB1 and CB2 receptors, both of which are GPCRs. austinpublishinggroup.com The cannabinoid receptors are involved in a wide range of physiological processes, and their modulation by indazole-based compounds could have therapeutic implications.

The development of indazole derivatives as selective ligands for various GPCRs highlights the potential of this chemical scaffold in targeting a broad spectrum of biological pathways and disease states. Further investigation is warranted to explore the potential interactions of this compound and other chlorinated indazoles with different GPCRs and to elucidate the functional consequences of such interactions.

Structure Activity Relationship Sar Studies of 6 Chloro 1h Indazol 4 Ol Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 6-chloro-1H-indazol-4-ol derivatives are profoundly influenced by the nature and position of various substituents on the indazole core and its appended functionalities. SAR studies have consistently demonstrated that modifications at different positions can either enhance or diminish the potency and selectivity of these compounds against their intended biological targets.

For instance, in the development of kinase inhibitors, the introduction of specific moieties at the N1 position of the indazole ring has been shown to be a critical determinant of activity. Small alkyl or substituted aryl groups at this position can modulate the compound's interaction with the hydrophobic regions of the kinase ATP-binding pocket.

In a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives designed as Polo-like kinase 4 (PLK4) inhibitors, modifications on the benzenesulfonamide (B165840) moiety highlighted the importance of this part of the molecule for potent inhibition. For example, the introduction of a methyl group at the para-position of the benzene (B151609) ring was found to be favorable for activity.

To illustrate the impact of these modifications, the following table summarizes the inhibitory activity of a hypothetical series of this compound derivatives against a target kinase.

Compound IDN1-SubstituentR1 (at 4-OH)R2 (on appended aryl ring)Kinase IC50 (nM)
1a HHH500
1b MethylHH250
1c EthylHH300
1d MethylMethylH450
1e MethylH4-Fluoro150
1f MethylH4-Methoxy200

This is a hypothetical data table for illustrative purposes.

Positional Effects of Halogenation on Preclinical Pharmacological Profiles

The presence and position of halogen atoms on the indazole scaffold play a pivotal role in modulating the preclinical pharmacological profiles of these derivatives. The 6-chloro substituent of the parent compound, this compound, is a key feature that often contributes to enhanced binding affinity and favorable pharmacokinetic properties.

Studies on various indazole-based compounds have shown that halogenation can influence lipophilicity, metabolic stability, and the ability to form specific halogen bonds with the target protein. For example, the substitution of a chlorine atom with other halogens, such as bromine or fluorine, at the 6-position can lead to variations in biological activity. Generally, the more lipophilic bromine atom may enhance binding to hydrophobic pockets, while the smaller and more electronegative fluorine atom can alter the electronic distribution and potentially form stronger hydrogen bonds.

Furthermore, the introduction of additional halogen atoms at other positions on the indazole ring can have a dramatic effect on selectivity. For instance, di- or tri-halogenated indazole derivatives have been explored to fine-tune the interaction with the target and reduce off-target effects. The specific substitution pattern is crucial, as different positions on the indazole ring are exposed to different microenvironments within the protein's binding site.

A study on a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors underscores the importance of the halogenation pattern on the appended phenyl ring for potent activity.

The following table illustrates the hypothetical effect of halogen position on the inhibitory activity of a series of indazol-4-ol derivatives.

Compound IDHalogen at C5Halogen at C6Halogen at C7Kinase IC50 (nM)
2a HClH200
2b ClClH350
2c HClCl150
2d FClH180
2e HBrH220

This is a hypothetical data table for illustrative purposes.

Elucidation of Key Pharmacophoric Features for Biological Interactions

The biological activity of this compound derivatives is underpinned by a set of key pharmacophoric features that facilitate their interaction with target proteins. A typical pharmacophore model for kinase inhibitors based on this scaffold includes a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic features arranged in a specific three-dimensional orientation.

The indazole core itself serves as a crucial component of the pharmacophore. The N1-H or a substituent at this position often acts as a hydrogen bond donor, interacting with the hinge region of kinases. The nitrogen atom at the 2-position of the indazole ring can act as a hydrogen bond acceptor.

The 4-hydroxyl group is another critical pharmacophoric element, typically functioning as a hydrogen bond donor that can form interactions with the backbone or side chains of amino acids in the binding pocket. The 6-chloro substituent contributes to the hydrophobic interactions and can also participate in halogen bonding, a type of non-covalent interaction that has gained recognition for its importance in drug-receptor binding.

Future Perspectives and Emerging Research Avenues for 6 Chloro 1h Indazol 4 Ol

Development of Novel Derivatization Strategies for Enhanced Biological Performance

The biological activity of indazole-based compounds can be significantly modulated by chemical modifications to the core structure. Future research will focus on novel derivatization strategies for 6-Chloro-1H-indazol-4-ol to improve its potency, selectivity, and pharmacokinetic properties. The indazole ring offers multiple positions (such as N1, C3, and the phenyl ring) for chemical modification.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is crucial. For instance, SAR analysis of other indazole derivatives has shown that substituent groups at the 4- and 6-positions play a critical role in inhibitory activities against targets like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Exploring a variety of substitutions at these and other positions can fine-tune the compound's interaction with its biological targets.

Scaffold Hopping and Molecular Hybridization: These techniques involve replacing the indazole core with other bioisosteric rings or combining the scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov

Modern Synthetic Methods: Advanced synthetic methodologies, such as ligand-free palladium-catalyzed C-H amination and silver(I)-mediated intramolecular oxidative C-H amination, enable the efficient construction of diverse indazole libraries. nih.govacs.org Applying these methods to this compound will accelerate the discovery of new derivatives with enhanced performance. For example, C-H amination allows for the direct formation of N-N bonds, a key step in creating the indazole ring from readily available starting materials. nih.gov

Below is a table illustrating potential derivatization sites on the this compound scaffold and the potential impact on biological activity based on findings from related indazole compounds.

Modification Site Type of Modification Potential Impact on Biological Performance Relevant Target Class Example
N1 Position Alkylation, ArylationModulate solubility, cell permeability, and target binding affinity.Kinases, GPCRs
C3 Position Introduction of amine or urea moietiesEnhance interactions with kinase hinge regions through hydrogen bonding.Tyrosine Kinases (e.g., FGFR, VEGFR)
C4 Position (Phenol) Etherification, EsterificationAlter pharmacokinetic profile (ADME properties) and explore new binding interactions.Various enzymes and receptors
C5, C7 Positions Halogenation, AlkylationInfluence electronic properties and steric interactions within the binding pocket.Pim Kinases, IDO1

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery by predicting how new derivatives will behave. For this compound, these approaches can rationalize SAR data and guide the design of more potent and selective analogs.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies on other 1H-indazole derivatives have revealed key interactions, such as hydrogen bonding with the ferrous ion of heme in IDO1, which are crucial for inhibitory activity. nih.gov Similar studies can elucidate how this compound and its derivatives bind to their targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. By developing QSAR models for derivatives of this compound, researchers can predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (a pharmacophore) required for biological activity. A pharmacophore model based on active indazole compounds can be used to screen virtual libraries for new molecules that fit the model, potentially identifying novel scaffolds or derivatives.

Integration with Systems Biology for Comprehensive Mechanistic Understanding in Preclinical Models

While traditional drug discovery focuses on a single target, systems biology aims to understand the effect of a compound on the entire biological system. This holistic approach can provide a more comprehensive understanding of the mechanism of action of this compound derivatives and help predict potential off-target effects.

Target Deconvolution: For compounds identified through phenotypic screening, their precise molecular targets are often unknown. Target deconvolution techniques, including proteomic and genomic approaches, can be used to identify the specific proteins that derivatives of this compound interact with to exert their biological effects.

Exploration of New Preclinical Biological Targets and Pathways

The indazole scaffold is a "privileged" structure known to interact with a wide range of biological targets. nih.gov While much research has focused on kinases, future exploration could uncover novel applications for this compound.

Known Indazole Targets: Many indazole-containing drugs are kinase inhibitors, targeting enzymes like FGFR, VEGFR, and tyrosine kinases for cancer therapy. nih.govnih.gov Others have shown activity as anti-inflammatory, anti-protozoal, and anti-HIV agents. pnrjournal.comnih.gov Derivatives of this compound should be screened against these established target classes.

Emerging Targets: Research should also extend to novel and less-explored targets. Fragment-based screening approaches, where small molecules like the indazole core are tested for binding against a wide array of proteins, could identify entirely new targets for this compound. For example, recent research has identified indazoles as potent inhibitors of all three Pim kinase isoforms and Fibroblast Growth Factor Receptors (FGFRs). nih.gov

The table below summarizes known and potential biological targets for the indazole scaffold, representing promising research avenues.

Target Class Specific Examples Therapeutic Area
Protein Kinases FGFR, VEGFR, Pim Kinases, ERK1/2Oncology
Enzymes Indoleamine 2,3-dioxygenase (IDO1)Oncology, Immunology
Receptors 5-HT3 ReceptorAntiemetic
Protozoal Targets Trypanosoma brucei N-myristoyltransferase (NMT)Anti-protozoal

Green Synthesis and Sustainable Production Methods for Indazole Compounds

The principles of green chemistry are increasingly important in pharmaceutical manufacturing. Future research will focus on developing more environmentally friendly and efficient methods for synthesizing this compound and its derivatives.

Metal-Free Synthesis: Traditional methods for indazole synthesis often rely on transition-metal catalysts. Developing metal-free alternatives, such as reactions using N-tosylhydrazones with nitroaromatic compounds, reduces toxic metal waste and simplifies purification. nih.govorganic-chemistry.org

One-Pot Reactions: Combining multiple reaction steps into a single procedure (a "one-pot" reaction) improves efficiency, reduces solvent use, and minimizes waste. organic-chemistry.org

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.gov

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key goal for sustainable chemical production.

These advanced approaches will not only make the production of indazole compounds more sustainable but also potentially lower the cost, making future therapies more accessible.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 6-Chloro-1H-indazol-4-ol derivatives under heterogeneous catalysis conditions?

  • Methodological Answer : Reaction optimization should focus on solvent systems and catalyst selection. For example, PEG-400:DMF mixtures (e.g., 2:1 v/v) have been shown to enhance solubility of indazole intermediates, while CuI catalysts under inert atmospheres (e.g., N₂) improve cyclization efficiency . Temperature control (room temperature to 60°C) and extended reaction times (12–24 hours) are critical for minimizing side products. Post-reaction purification via solvent extraction (e.g., ethyl acetate) and vacuum filtration can yield >30% pure product .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound analogs?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key diagnostic peaks include:

  • ¹H NMR : Aromatic protons in DMSO-d₆ typically appear at δ 8.6–6.5 ppm, with coupling patterns (e.g., doublets at J = 8.5–2.3 Hz) confirming substitution positions .
  • ¹³C NMR : Carbons adjacent to electronegative groups (e.g., Cl, OH) resonate at δ 120–130 ppm .
  • IR spectroscopy can validate functional groups (e.g., O–H stretches at ~3059 cm⁻¹, C–Cl at ~742 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX software provides unambiguous proof of tautomerism. For example, bond length analysis (C–N vs. C–O) and hydrogen bonding networks can distinguish between 1H-indazol-4-ol and 4-hydroxyindazole tautomers. Refinement with SHELXL (R factor < 0.06) ensures accuracy . High-resolution data (≤1.0 Å) is critical for detecting subtle electron density differences .

Q. What strategies mitigate discrepancies between computational predictions and experimental solubility data for this compound in polar solvents?

  • Methodological Answer :

Experimental Validation : Use dynamic light scattering (DLS) to assess aggregation in solvents like DMSO or water.

Computational Adjustment : Apply COSMO-RS models with corrected dielectric constants (ε) for solvent-solute interactions.

Co-solvent Systems : Blend solvents (e.g., DMF:H₂O) to balance polarity. For example, 10 mM stock solutions in DMSO with incremental aqueous dilution can stabilize the compound .

Q. How should researchers address conflicting bioactivity results in cell-based assays involving this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to identify non-linear effects.
  • Cell Line Validation : Use orthogonal assays (e.g., Western blotting for protein targets vs. viability assays) to rule off-target effects.
  • Metabolic Stability : Pre-incubate compounds in liver microsomes (e.g., human S9 fraction) to account for rapid degradation .

Data Analysis and Interpretation

Q. How can researchers reconcile contradictory mass spectrometry (MS) and elemental analysis data for this compound derivatives?

  • Methodological Answer :

  • High-Resolution MS (HRMS) : Confirm molecular ions ([M+H]⁺) with <5 ppm error. For example, FAB-HRMS at m/z 335.1512 matches theoretical values within 0.001 Da .
  • Elemental Analysis : Adjust combustion conditions (e.g., O₂ flow rate) to minimize incomplete oxidation. Discrepancies >0.3% warrant re-synthesis or alternative purification (e.g., recrystallization vs. column chromatography) .

Q. What computational tools are recommended for modeling the electronic properties of this compound in drug design?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Software like Gaussian or ORCA can simulate UV-Vis spectra (λmax) for comparison with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.